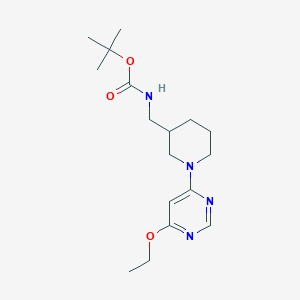

tert-Butyl ((1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl)methyl)carbamate

Description

tert-Butyl ((1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl)methyl)carbamate is a heterocyclic compound featuring a piperidine ring linked to a 6-ethoxypyrimidine moiety and a tert-butyl carbamate-protected methyl group. This structure combines a pyrimidine core—a common pharmacophore in medicinal chemistry—with a piperidine scaffold, which enhances conformational flexibility and bioavailability. The ethoxy group at the pyrimidine’s 6-position likely contributes to its lipophilicity and steric profile, while the tert-butyl carbamate acts as a protective group for amines, facilitating synthetic modifications.

Properties

IUPAC Name |

tert-butyl N-[[1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O3/c1-5-23-15-9-14(19-12-20-15)21-8-6-7-13(11-21)10-18-16(22)24-17(2,3)4/h9,12-13H,5-8,10-11H2,1-4H3,(H,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGRHXNVRYOXLRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)N2CCCC(C2)CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl)methyl)carbamate typically involves multiple steps, starting with the preparation of the pyrimidinyl core. This can be achieved through a nucleophilic substitution reaction where an ethoxy group is introduced to the pyrimidinyl ring

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain the desired reaction parameters, such as temperature, pressure, and pH, to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary, but they typically include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, it can serve as a probe or inhibitor in studies involving enzyme activity and protein interactions.

Medicine

Industry

In the industrial sector, it can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which tert-Butyl ((1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl)methyl)carbamate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The exact pathways and molecular interactions would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Implications

- Substituent-Driven Design : The ethoxy group in the target compound balances lipophilicity and steric effects, making it a candidate for central nervous system targets.

- Synthetic Adaptability : Analogous protection/deprotection strategies (e.g., ) highlight the tert-butyl carbamate’s utility in multi-step syntheses.

- Gaps in Data : Direct biological data for the target compound are lacking; future studies should evaluate its pharmacokinetics and binding affinity relative to analogs like and .

Biological Activity

tert-Butyl ((1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl)methyl)carbamate, with the molecular formula C17H28N4O3, is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure suggests potential biological activity, particularly in the context of enzyme inhibition and therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting them in a structured format.

Molecular Structure

The compound is characterized by a tert-butyl group attached to a piperidine ring, which is further substituted with a 6-ethoxypyrimidine moiety. This structural complexity is believed to contribute to its biological activities.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 322.40 g/mol |

| Appearance | Solid powder/crystalline |

| Storage Conditions | Sealed in dry, 2-8°C |

The biological activity of this compound may involve its interaction with various molecular targets, particularly enzymes involved in metabolic pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes, influencing processes such as amyloidogenesis and cholinergic signaling.

Enzyme Inhibition Studies

Research has indicated that related compounds can inhibit enzymes such as β-secretase and acetylcholinesterase. For instance, compounds similar to this compound have shown significant inhibition rates:

| Compound | Enzyme | IC50/Ki Values |

|---|---|---|

| M4 (related compound) | β-secretase | IC50 = 15.4 nM |

| M4 (related compound) | Acetylcholinesterase | Ki = 0.17 μM |

These findings suggest that the target compound may exhibit similar inhibitory properties, potentially making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease.

Cytotoxicity and Protective Effects

In vitro studies have demonstrated that certain derivatives of this class of compounds can protect neuronal cells from apoptosis induced by amyloid beta peptides. For example, M4 was shown to reduce TNF-α levels and free radicals in astrocytes exposed to Aβ 1-42, indicating a protective mechanism against oxidative stress.

Case Studies

- In Vitro Analysis : In cell culture models, this compound exhibited protective effects against cell death induced by neurotoxic agents.

- In Vivo Models : Animal studies employing scopolamine-induced models of cognitive impairment showed that treatment with related compounds resulted in decreased levels of amyloid beta and improved cognitive function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.